3,5-Dimethoxy-4-methylphenol

Catalog No.
S9085041
CAS No.
22080-97-3
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
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3,5-Dimethoxy-4-methylphenol

CAS Number

22080-97-3

Product Name

3,5-Dimethoxy-4-methylphenol

IUPAC Name

3,5-dimethoxy-4-methylphenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5,10H,1-3H3

InChI Key

UXGHDWLJFHAOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)O)OC

3,5-Dimethoxy-4-methylphenol, also known as 2,6-dimethoxy-4-methylphenol, is an organic compound with the molecular formula C9H12O3C_9H_{12}O_3. It features two methoxy groups and a methyl group attached to a phenolic ring, which contributes to its unique chemical properties. This compound is typically a white to light yellow solid with a characteristic phenolic odor and is slightly soluble in water. Its melting point ranges from 37 to 42 °C, and it has a boiling point of approximately 145-146 °C at reduced pressure .

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where different substituents can be introduced onto the benzene ring using halogens or nitrating agents under controlled conditions.

The synthesis of 3,5-dimethoxy-4-methylphenol typically involves methylation processes. A common method includes:

  • Methylation of 2,5-Dihydroxy-4-methylphenol: This reaction is performed using dimethyl sulfate in the presence of a base such as sodium hydroxide under reflux conditions to achieve complete methylation.
  • Azo-Coupling Reactions: Another synthesis route involves azo-coupling between 3,5-dimethoxyphenol and diazonium salts, which can yield various derivatives with unique properties .

3,5-Dimethoxy-4-methylphenol finds applications in various fields:

  • Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form colored compounds upon modification.
  • Pharmaceuticals: The compound's antioxidant properties make it a candidate for use in drug formulations aimed at reducing oxidative stress-related diseases.
  • Flavoring Agents: Its phenolic nature contributes to flavor profiles in food products .

Studies on the interactions of 3,5-dimethoxy-4-methylphenol with biological systems have highlighted its potential effects on cellular functions. It has been observed that:

  • The compound's stability under controlled conditions allows for predictable biological responses over time.
  • Dosage variations in animal models indicate that lower concentrations may enhance health benefits by mitigating oxidative damage while higher concentrations could lead to adverse effects .

Several compounds share structural similarities with 3,5-dimethoxy-4-methylphenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Dimethoxy-4-methylphenolTwo methoxy groups at different positionsDifferent reactivity patterns due to substitution
4-Methyl-2,5-dimethoxyphenolSimilar methoxy and methyl groups but different positionsVariations in biological activity and stability
3-Methoxy-4-hydroxy-2-methylphenolHydroxy group instead of one methoxy groupExhibits different solubility and reactivity

The uniqueness of 3,5-dimethoxy-4-methylphenol lies in its specific substitution pattern on the aromatic ring. This arrangement influences its chemical reactivity and biological interactions differently compared to its isomers and related compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.078644241 g/mol

Monoisotopic Mass

168.078644241 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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